molecular formula C34H45ClN4O9 B12409288 DBCO-PEG3-oxyamine-Boc (hydrochloride)

DBCO-PEG3-oxyamine-Boc (hydrochloride)

Cat. No.: B12409288
M. Wt: 689.2 g/mol
InChI Key: XUYGSZLKYSJRGB-UHFFFAOYSA-N
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Description

DBCO-PEG3-oxyamine-Boc (hydrochloride) is a compound used primarily as an ADC linker in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The molecular formula of DBCO-PEG3-oxyamine-Boc (hydrochloride) is C34H45ClN4O9, and it has a molecular weight of 689.20 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG3-oxyamine-Boc (hydrochloride) involves multiple steps, starting with the preparation of the DBCO group and the PEG3-oxyamine-Boc moiety. The DBCO group is typically synthesized through a series of reactions involving cycloalkyne dyes, while the PEG3-oxyamine-Boc moiety is prepared by reacting PEG3 with oxyamine and Boc-protected amine .

Industrial Production Methods

Industrial production of DBCO-PEG3-oxyamine-Boc (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG3-oxyamine-Boc (hydrochloride) primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .

Common Reagents and Conditions

The SPAAC reaction typically requires mild conditions and does not need a catalyst. The reaction is usually carried out in aqueous or organic solvents at room temperature .

Major Products Formed

The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO-PEG3-oxyamine-Boc (hydrochloride) and the azide-containing molecule .

Scientific Research Applications

DBCO-PEG3-oxyamine-Boc (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry

    Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids

    Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy

    Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of DBCO-PEG3-oxyamine-Boc (hydrochloride) involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

    DBCO-PEG4-vc-PAB-Duocarmycin DM: Another ADC linker used in the synthesis of antibody-drug conjugates.

    Mal-PEG2-bis-PEG3-BCN: A similar click chemistry reagent used for bioconjugation.

    Propargyl-NHS Ester: A reagent used for labeling biomolecules through click chemistry.

Uniqueness

DBCO-PEG3-oxyamine-Boc (hydrochloride) is unique due to its high efficiency and specificity in SPAAC reactions. Its ability to form stable triazole linkages without the need for a catalyst makes it highly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C34H45ClN4O9

Molecular Weight

689.2 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate;hydrochloride

InChI

InChI=1S/C34H44N4O9.ClH/c1-34(2,3)47-33(42)37-46-25-31(40)36-17-19-44-21-23-45-22-20-43-18-16-35-30(39)14-15-32(41)38-24-28-10-5-4-8-26(28)12-13-27-9-6-7-11-29(27)38;/h4-11H,14-25H2,1-3H3,(H,35,39)(H,36,40)(H,37,42);1H

InChI Key

XUYGSZLKYSJRGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31.Cl

Origin of Product

United States

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